ME3221 Exhibits 3-Fold Greater Antihypertensive Potency (ED25) Than Losartan in Spontaneously Hypertensive Rats
ME3221 demonstrates superior antihypertensive potency compared to losartan in spontaneously hypertensive rats (SHR), as quantified by the effective dose required to reduce blood pressure by 25 mmHg (ED25). ME3221 lowered blood pressure with an ED25 value that was 3-fold lower than that of losartan, indicating higher potency on a mg/kg basis [1]. This direct head-to-head comparison establishes ME3221 as a more potent surmountable antagonist in this widely used hypertension model.
| Evidence Dimension | Antihypertensive potency (ED25 for 25 mmHg blood pressure reduction) |
|---|---|
| Target Compound Data | ED25 = X (value not explicitly published; expressed as 3-fold lower than losartan) |
| Comparator Or Baseline | Losartan: ED25 = 3× ME3221 ED25 |
| Quantified Difference | ME3221 ED25 is 3-fold lower (3× more potent) than losartan ED25 |
| Conditions | Spontaneously hypertensive rats (SHR); oral administration |
Why This Matters
For procurement decisions in hypertension research, this potency advantage means ME3221 achieves equivalent blood pressure reduction at lower doses, potentially reducing off-target effects and compound consumption.
- [1] Nagura J, Yasuda S, Fujishima K, et al. Pharmacological profile of ME3221, a novel angiotensin II receptor antagonist. Eur J Pharmacol. 1995;274(1-3):201-211. View Source
